

An In-depth Technical Guide on (4-Benzylmorpholin-3-yl)methanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (4-Benzylmorpholin-3-yl)methanol

Cat. No.: B027052

[Get Quote](#)

CAS Number: 110167-20-9

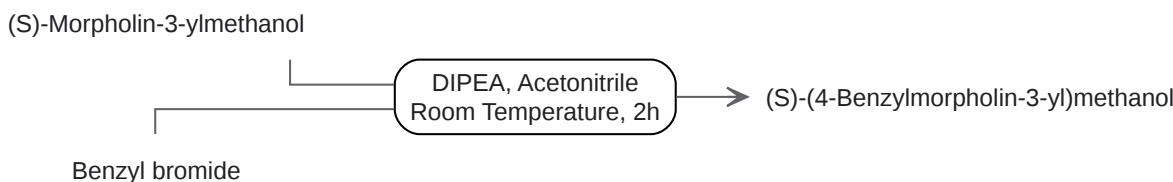
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(4-Benzylmorpholin-3-yl)methanol**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The morpholine scaffold is a recognized "privileged structure" due to its favorable physicochemical and metabolic properties, making its derivatives attractive for the development of novel therapeutics, particularly for central nervous system (CNS) disorders and as anticancer agents.^{[1][2]} This document details the synthesis of a closely related chiral intermediate and explores the potential biological significance of the broader class of N-benzylmorpholine derivatives, providing context for future research and development.

Physicochemical Properties

While specific experimentally determined data for **(4-Benzylmorpholin-3-yl)methanol** is limited in publicly available literature, its basic properties can be derived from its structure.

Property	Value	Source
CAS Number	110167-20-9	ChemShuttle[3]
Molecular Formula	C ₁₂ H ₁₇ NO ₂	PubChem[4]
Molecular Weight	207.27 g/mol	PubChem[4]
IUPAC Name	(4-benzylmorpholin-3-yl)methanol	PubChem[4]


Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of the racemic **(4-Benzylmorpholin-3-yl)methanol** are not readily available in peer-reviewed literature. However, a comprehensive procedure for the synthesis of its enantiomer, **(S)-(4-Benzylmorpholin-3-yl)methanol**, is well-documented and serves as a valuable reference. This synthesis involves the N-alkylation of (S)-morpholin-3-ylmethanol with benzyl bromide.

Synthesis of **(S)-(4-Benzylmorpholin-3-yl)methanol**

This protocol describes the synthesis of the (S)-enantiomer, which is a key chiral building block. [5] The same principles can be applied for the synthesis of the racemic mixture starting from racemic morpholin-3-ylmethanol.

Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: N-alkylation of (S)-morpholin-3-ylmethanol.

Experimental Protocol:**• Materials:**

- (S)-Morpholin-3-ylmethanol
- Benzyl bromide
- N,N-Diisopropylethylamine (DIPEA)
- Acetonitrile
- Dichloromethane
- Saturated aqueous sodium bicarbonate
- Saturated aqueous potassium hydroxide
- Sodium sulfate

• Procedure:

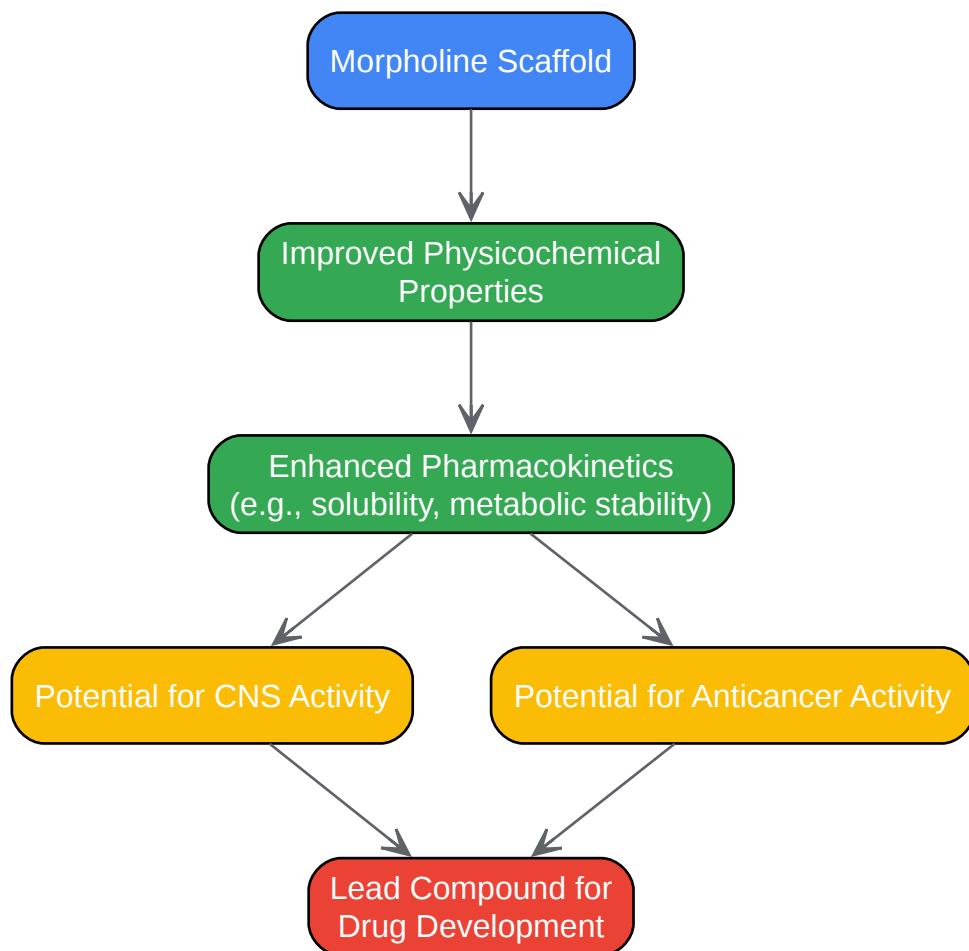
- To a solution of (S)-Morpholin-3-ylmethanol in acetonitrile, add N,N-Diisopropylethylamine (DIPEA) as a base.
- Add benzyl bromide to the mixture.
- Stir the reaction mixture at room temperature for approximately 2 hours.
- Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate and saturated aqueous potassium hydroxide.
- Dry the organic layer over sodium sulfate, filter, and concentrate to yield the product.

• Characterization:

- The product can be characterized by mass spectrometry. For the (S)-enantiomer, an $[M+H]^+$ ion is observed at m/z 208.[5]

Potential Biological and Pharmacological Significance

Direct biological data for **(4-benzylmorpholin-3-yl)methanol** is scarce in the public domain. However, the extensive research on morpholine-containing compounds provides a strong rationale for its potential biological activities. The morpholine ring is known to improve pharmacokinetic properties such as solubility and metabolic stability.[1]


CNS Activity

Morpholine derivatives are widely investigated for their potential in treating CNS disorders. The morpholine moiety can contribute to a molecule's ability to cross the blood-brain barrier.[5] Preliminary studies on the related **(S)-(4-Benzylmorpholin-3-yl)methanol** hydrochloride suggest potential interactions with neurotransmitter receptors, with possible antidepressant, pain-reducing (antinociceptive), and nerve-protecting (neuroprotective) effects, though specific data is lacking.[5]

Anticancer Potential

Numerous studies have highlighted the anticancer activity of various morpholine derivatives. While no specific data exists for **(4-benzylmorpholin-3-yl)methanol**, related compounds have shown promise. For instance, certain N-benzylmorpholine derivatives are being explored for their potential in antimalarial therapies. The stereochemistry of such compounds is often crucial for their biological activity, with different enantiomers exhibiting varying levels of efficacy and potential for off-target effects.[1]

Logical Relationship of Morpholine in Drug Discovery:

[Click to download full resolution via product page](#)

Caption: Role of the morpholine scaffold in drug discovery.

Future Directions

(4-Benzylmorpholin-3-yl)methanol represents a valuable, yet underexplored, chemical entity. Its structural similarity to compounds with known biological activities, particularly in the CNS and oncology space, warrants further investigation. Future research should focus on:

- Biological Screening: Evaluating the compound in a panel of assays to identify potential targets and therapeutic areas. This could include receptor binding assays for CNS targets and cytotoxicity assays against various cancer cell lines.
- Stereoselective Synthesis and Evaluation: As stereochemistry is often critical for biological activity, the separate synthesis and evaluation of the (R) and (S) enantiomers are crucial.^[1]

- Derivative Synthesis and Structure-Activity Relationship (SAR) Studies: Using **(4-Benzylmorpholin-3-yl)methanol** as a starting material for the synthesis of new derivatives to explore and optimize potential biological activities.

In conclusion, while direct and extensive data on **(4-Benzylmorpholin-3-yl)methanol** is limited, the foundational knowledge of its synthesis and the well-established importance of the morpholine scaffold in medicinal chemistry position it as a compound with significant potential for further research and drug discovery efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (S)-(4-Benzylmorpholin-3-yl)methanol | RUO [benchchem.com]
- 2. chemrio.com [chemrio.com]
- 3. (4-benzylmorpholin-3-yl)methanol; CAS No.:110167-20-9 [chemshuttle.com]
- 4. (S)-(4-Benzylmorpholin-3-yl)methanol | C12H17NO2 | CID 1514270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (S)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride | Benchchem [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide on (4-Benzylmorpholin-3-yl)methanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b027052#4-benzylmorpholin-3-yl-methanol-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com